molecular formula C11H18N2O B1455311 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea CAS No. 1311925-76-4

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea

Cat. No.: B1455311
CAS No.: 1311925-76-4
M. Wt: 194.27 g/mol
InChI Key: ZNTMYDUGIBVYOV-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea is a chemical compound with the molecular formula C11H18N2O and a molecular weight of 194.28 g/mol It is characterized by the presence of a cycloheptyl group attached to a urea moiety, with a prop-2-yn-1-yl substituent

Preparation Methods

The synthesis of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea typically involves the reaction of cycloheptylamine with propargyl isocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential. Further research is needed to explore its efficacy and safety in medical applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea involves its interaction with specific molecular targets. The prop-2-yn-1-yl group is known to participate in various chemical reactions, which can modulate the activity of enzymes or receptors. The cycloheptyl group provides structural stability and influences the compound’s overall reactivity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-cycloheptyl-3-prop-2-ynylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-2-9-12-11(14)13-10-7-5-3-4-6-8-10/h1,10H,3-9H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTMYDUGIBVYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)NC1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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